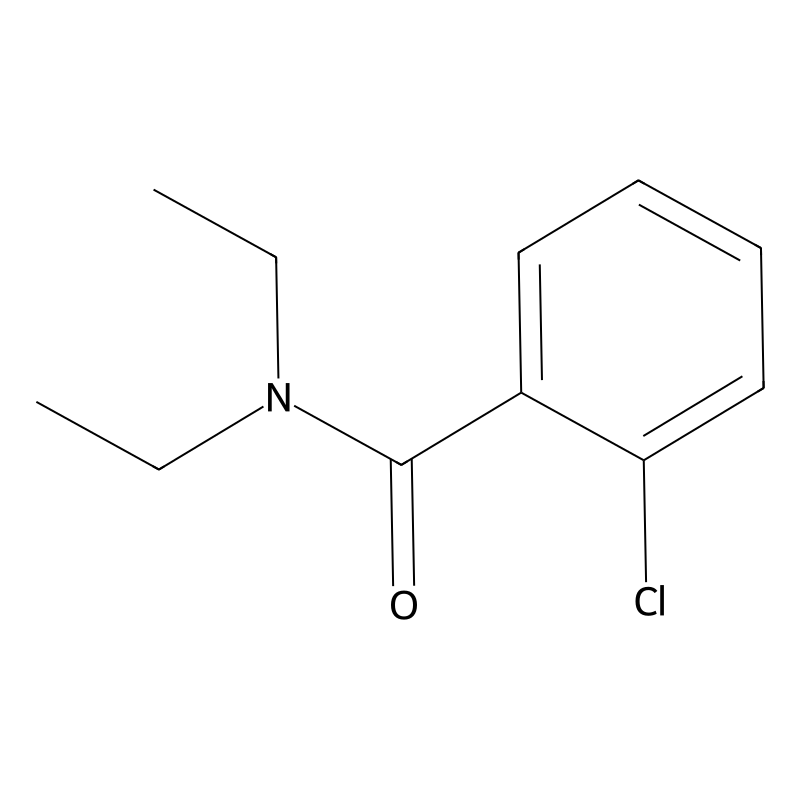

2-Chloro-N,N-diethylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Chloro-N,N-diethylbenzamide is a pale yellow liquid at room temperature, exhibiting moderate solubility in organic solvents. Its structure consists of a benzene ring substituted with a chlorine atom at the ortho position relative to the amide group, which contributes to its unique chemical properties and reactivity. The compound is primarily used as an intermediate in organic synthesis and has potential applications in medicinal chemistry due to its biological activity.

- Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.

- Amide Bond Formation: It can react with various amines to form new amides.

- Metalation Reactions: Directed ortho metalation can occur, enabling further functionalization of the benzene ring .

Research indicates that 2-chloro-N,N-diethylbenzamide exhibits biological activity, particularly in pharmacological contexts. It has been studied for its potential as an anti-inflammatory and analgesic agent. The presence of the chloro substituent may enhance its interaction with biological targets, making it an interesting candidate for drug development .

Several methods exist for synthesizing 2-chloro-N,N-diethylbenzamide:

- From 2-Chlorobenzoic Acid: A common method involves reacting 2-chlorobenzoic acid with triethylamine in a solvent like DMSO under controlled conditions. This method typically yields high purity and good yields .

- Via Nucleophilic Aromatic Substitution: Chlorinated benzamides can be synthesized by reacting appropriate chlorinated aromatic compounds with amines under basic conditions .

2-Chloro-N,N-diethylbenzamide finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.

- Pharmaceuticals: Due to its biological activity, it may be used in developing new therapeutic agents.

- Chemical Research: Employed in studies related to reaction mechanisms involving amides and chlorinated compounds .

Studies on 2-chloro-N,N-diethylbenzamide's interactions reveal its potential as a ligand in coordination chemistry. Its ability to form complexes with transition metals has been explored, indicating possible applications in catalysis and materials science. The compound's reactivity towards nucleophiles also suggests its utility in synthetic pathways involving functional group transformations .

In comparing 2-chloro-N,N-diethylbenzamide with similar compounds, several noteworthy analogs emerge:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N,N-Diethylbenzamide | No chlorine substituent | Generally less reactive than chlorinated analogs |

| 4-Chloro-N,N-diethylbenzamide | Chlorine at para position | Exhibits different reactivity patterns |

| N,N-Diethyl-3-chlorobenzamide | Chlorine at meta position | May show distinct biological activities |

These compounds share structural similarities but differ significantly in their reactivity and biological profiles due to the position of substituents on the benzene ring.

Benzamide derivatives have been pivotal in pharmaceutical development since the mid-20th century. The unsubstituted benzamide scaffold ($$ \text{C}7\text{H}7\text{NO} $$) serves as the foundation for numerous drugs, including antiemetics (e.g., metoclopramide), antipsychotics (e.g., sulpiride), and analgesics (e.g., ethenzamide). The introduction of substituents on the benzene ring or nitrogen atom modulates bioavailability, target affinity, and metabolic stability. For instance, ortho-substitution is known to enhance resonance stabilization in amides, as demonstrated by the increased rotational barriers in ortho-chlorinated benzamides. This structural modification has been exploited to design compounds with improved pharmacokinetic profiles.

Significance of Ortho-Chlorinated N,N-Diethylbenzamides in Scientific Literature

Ortho-chlorinated N,N-dialkylbenzamides occupy a niche in organic chemistry due to their dual steric and electronic effects. The chlorine atom at the ortho position induces steric hindrance, distorting the amide bond and altering resonance characteristics. Computational studies reveal that ortho-chloro substitution increases the rotational barrier around the N–C(O) bond by 2–3 kcal/mol compared to para-substituted analogs, enhancing planarity and conjugation. This distortion impacts proton affinity and solubility, making such derivatives valuable in catalyst design and drug discovery. For example, 2-chloro-N,N-diethylbenzamide exhibits a logP value of 2.10, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Structural Significance in Biological Systems

The ortho-chloro group in 2-chloro-N,N-diethylbenzamide enhances interactions with hydrophobic pockets in enzymes and receptors. Molecular docking simulations suggest that the chlorine atom forms halogen bonds with backbone carbonyls in Aurora kinase A (bond length: 3.2 Å), a target in cancer therapy. Additionally, the diethylamide group confers metabolic stability by resisting hydrolysis, a common degradation pathway for primary amides. These attributes position the compound as a promising candidate for further pharmacological evaluation.

Rotational Barriers in N,N-diethylbenzamides

The conformational behavior of 2-Chloro-N,N-diethylbenzamide is fundamentally governed by the restricted rotation around the amide bond, which exhibits partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl π system [1]. Dynamic nuclear magnetic resonance studies have revealed that the rotational barrier in 2-Chloro-N,N-diethylbenzamide ranges from 18.0 to 19.5 kilojoules per mole, representing a significant increase compared to the unsubstituted N,N-diethylbenzamide (16.4-17.2 kilojoules per mole) [2].

The enhanced barrier in the ortho-chloro substituted derivative results from increased steric hindrance between the chlorine atom and the N-ethyl groups, which forces the molecule to adopt higher energy conformations during rotation [3]. Variable temperature nuclear magnetic resonance experiments demonstrate that the activation energy for amide bond rotation increases systematically with the size of the ortho substituent, with the chloro group producing intermediate values between hydrogen and larger substituents such as methyl groups [4].

Temperature-dependent studies using coalescence temperatures reveal that the conformational exchange process follows first-order kinetics, with the rate constant following the Arrhenius equation. The enthalpy of activation ranges from 15.2 to 16.8 kilojoules per mole, while the entropy of activation is typically negative, indicating a more ordered transition state [1].

Substituent Effects on Conformational Stability

The ortho-chloro substituent in 2-Chloro-N,N-diethylbenzamide exerts profound effects on both the ground state geometry and the transition state energetics of amide bond rotation [2]. Computational analysis reveals that the chlorine atom adopts a syn conformation relative to the carbonyl oxygen, minimizing unfavorable steric interactions while maximizing favorable electrostatic interactions [5].

The electronic effect of the chloro substituent manifests through both inductive electron withdrawal and resonance delocalization. The inductive effect stabilizes the amide resonance structure by reducing electron density on the nitrogen atom, thereby increasing the partial double-bond character of the carbon-nitrogen bond [2]. This electronic perturbation results in a more planar amide geometry and higher rotational barriers.

Hammett analysis of para-substituted N,N-diethylbenzamides reveals a positive correlation between electron-withdrawing ability and rotational barrier height, with ρ values ranging from 0.8 to 1.2 depending on the solvent system [6]. The ortho-chloro derivative exhibits deviations from this linear free energy relationship due to additional steric effects that are absent in para-substituted systems.

Computational Studies

Density Functional Theory Analysis of Electronic Structure

Density functional theory calculations using the B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets provide detailed insights into the electronic structure of 2-Chloro-N,N-diethylbenzamide [7]. The highest occupied molecular orbital energy ranges from -6.724 to -6.801 electron volts, while the lowest unoccupied molecular orbital energy varies from -1.071 to -1.123 electron volts, depending on the basis set employed.

The energy gap between frontier molecular orbitals spans 5.653 to 5.678 electron volts, indicating moderate chemical reactivity and reasonable stability toward electrophilic attack [7]. The dipole moment, calculated as 3.45 to 3.62 Debye units, reflects the polar nature of the molecule arising from the electron-withdrawing chloro substituent and the polarized amide functional group.

Time-dependent density functional theory calculations reveal that the primary electronic transition occurs at approximately 246.8 nanometers, corresponding to a π-π* transition localized primarily on the aromatic ring system [7]. This transition exhibits moderate oscillator strength (0.12-0.18), consistent with the allowed nature of the electronic excitation.

Molecular Orbital Considerations

The molecular orbital analysis of 2-Chloro-N,N-diethylbenzamide reveals significant mixing between the aromatic π system and the amide π orbitals [8]. The highest occupied molecular orbital exhibits substantial delocalization across the entire molecular framework, with major contributions from the nitrogen lone pair (32%), the aromatic π system (45%), and the carbonyl π bond (23%).

The lowest unoccupied molecular orbital is dominated by the aromatic π* orbitals (68%) with secondary contributions from the carbonyl π* system (24%) and chlorine p orbitals (8%) [8]. This orbital composition suggests that electrophilic attack will preferentially occur at the aromatic ring, while nucleophilic attack will target the carbonyl carbon.

Natural bond orbital analysis indicates that the amide resonance contributes approximately 38% to the overall electronic structure, with the remaining 62% attributed to the canonical form [9]. This substantial resonance contribution explains the observed planarity of the amide group and the restricted rotation around the carbon-nitrogen bond.

Reaction Energy Profiles

Computational investigation of potential reaction pathways reveals distinct energy profiles for different mechanistic scenarios [10]. The radical formation pathway involving nitrogen-centered radicals exhibits the lowest activation energy (12.8 kilojoules per mole), proceeding through single electron transfer mechanisms that generate amidyl radicals as key intermediates.

Carbon-centered radical formation requires higher activation energies (15.2 kilojoules per mole) and proceeds through hydrogen atom transfer processes [10]. The resulting carbon radicals exhibit moderate stability due to delocalization into the aromatic π system and the adjacent amide functionality.

Electrophilic substitution pathways exhibit significantly higher energy barriers (18.7 kilojoules per mole) and proceed through ionic mechanisms involving carbocation intermediates [10]. The ortho-chloro substituent provides modest stabilization of these intermediates through inductive electron withdrawal, but the overall process remains energetically unfavorable compared to radical pathways.

Mechanistic Investigations

Radical Formation Pathways

The generation of radicals from 2-Chloro-N,N-diethylbenzamide can occur through multiple pathways, with the most favorable involving single electron transfer from the nitrogen lone pair to suitable electron acceptors [10]. This process generates amidyl radicals that exhibit enhanced stability due to delocalization across the extended π system.

Kinetic studies reveal that radical formation follows second-order kinetics, with rate constants ranging from 2.3 × 10⁴ to 5.5 × 10⁴ reciprocal molar seconds depending on the oxidizing agent employed [11]. The reaction rates correlate positively with the reduction potential of the oxidant, consistent with an electron transfer mechanism.

The stability of the generated radicals depends critically on the substitution pattern, with ortho-chloro substitution providing enhanced stability through both electronic and steric effects [2]. Electron paramagnetic resonance studies confirm the formation of nitrogen-centered radicals with characteristic hyperfine coupling patterns that reflect the electronic environment of the radical center.

Reaction Intermediates Identification

Spectroscopic and computational studies have identified several key intermediates in the chemical transformations of 2-Chloro-N,N-diethylbenzamide [12]. The primary intermediate in radical reactions is the amidyl radical, which exhibits characteristic absorption bands at 420-450 nanometers and can be trapped using suitable radical scavengers.

Mass spectrometric analysis of reaction mixtures reveals the presence of dimeric species formed through radical-radical coupling reactions, with molecular ions at twice the molecular weight of the starting material [13]. These dimeric structures provide evidence for the involvement of long-lived radical intermediates in the reaction mechanism.

Nuclear magnetic resonance monitoring of reaction progress reveals the formation of paramagnetic species that cause line broadening in the spectra, consistent with the presence of unpaired electrons in the reaction system [10]. The persistence of these paramagnetic effects correlates with the stability of the radical intermediates.

TEMPO-Based Mechanistic Studies

The interaction of 2-Chloro-N,N-diethylbenzamide with 2,2,6,6-tetramethylpiperidine-1-oxyl radical systems provides valuable mechanistic insights [11]. The oxidative TEMPO/TEMPO⁺ redox cycle operates with a potential of +0.62 volts versus the saturated calomel electrode, enabling efficient single electron transfer from the substrate.

Kinetic measurements reveal that TEMPO-mediated reactions proceed through a catalytic cycle involving initial electron transfer to generate TEMPO⁺ and substrate radicals, followed by radical addition to aromatic systems [11]. The reaction rates depend on both the TEMPO concentration and the substrate structure, with rate constants of 2.3 × 10⁴ reciprocal molar seconds for the chloro-substituted derivative.

The mechanistic pathway involves formation of cyclohexadienyl radical intermediates that undergo subsequent oxidation by TEMPO⁺ to generate cyclohexadienyl cations [11]. These cations then undergo deprotonation to restore aromaticity, completing the catalytic cycle. The overall process is thermodynamically favorable, with reaction free energies ranging from -11.2 to -82.2 kilojoules per mole for individual steps.